molecular formula C11H11BrN2O B12082275 (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol

(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B12082275
M. Wt: 267.12 g/mol
InChI Key: DTUGJRGVIPSCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a bromine atom and a cyclopropyl group in this compound potentially enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4-bromobenzonitrile and cyclopropylamine.

    Cyclization: The initial step involves the cyclization of 2-amino-4-bromobenzonitrile with cyclopropylamine under acidic conditions to form the benzimidazole core.

    Hydroxymethylation: The benzimidazole derivative is then subjected to hydroxymethylation using formaldehyde in the presence of a base such as sodium hydroxide to introduce the hydroxymethyl group at the 2-position.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the cyclization reaction, reducing reaction time and improving yield.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol undergoes several types of chemical reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), nucleophiles like amines or thiols.

Major Products

    Oxidation: (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)formaldehyde or (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)carboxylic acid.

    Reduction: 1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol exhibits various biological activities, making it a candidate for further pharmacological research:

  • Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial properties.
  • Anticancer Properties : The compound may inhibit cancer cell proliferation, although detailed studies are necessary to elucidate specific mechanisms of action.
  • Enzyme Inhibition : Potential interactions with specific enzymes could lead to therapeutic applications in treating various diseases.

Comparative Studies

Comparative studies with structurally similar compounds can provide insights into the unique properties of this compound. Below is a comparison table highlighting some related compounds:

Compound NameStructure FeaturesBiological Activity
1H-benzimidazoleBasic benzimidazole structureAntimicrobial, anticancer
5-Chloro-1-cyclopropyl-benzimidazoleChlorine instead of bromineAntimicrobial
2-(Cyclopropyl)-benzimidazoleCyclopropyl substitution at different positionAnticancer
4-(Cyclopropyl)-benzimidazoleCyclopropyl substitution at para positionEnzyme inhibition

The unique combination of substituents in this compound may enhance its potency and selectivity compared to these similar compounds.

Future Research Directions

Further research is essential to fully elucidate the specific biological activities associated with this compound. Areas of focus include:

  • Mechanism of Action : Understanding how this compound interacts with biological systems will be critical for its development as a therapeutic agent.
  • Clinical Trials : Conducting clinical trials to test efficacy and safety in humans.
  • Modification Studies : Exploring modifications to the compound’s structure to enhance its biological activity and reduce potential side effects.

Mechanism of Action

The mechanism of action of (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: The benzimidazole core can intercalate into DNA, disrupting DNA replication and transcription processes.

    Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol: Lacks the bromine atom, which may reduce its reactivity and biological activity.

    5-Bromo-1H-benzo[d]imidazol-2-yl)methanol: Lacks the cyclopropyl group, which may affect its steric properties and interaction with biological targets.

Uniqueness

  • The presence of both the bromine atom and the cyclopropyl group in (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol makes it unique in terms of its chemical reactivity and potential biological activity. These structural features may enhance its ability to interact with specific molecular targets and exhibit distinct pharmacological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol is a derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN2O. The compound features a bromine atom at the 5-position of the benzo[d]imidazole ring and a cyclopropyl group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that benzimidazole derivatives, including this compound, exhibit various pharmacological activities:

  • Antimicrobial Activity
    • Benzimidazole derivatives have demonstrated significant antibacterial and antifungal properties. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
  • Anticancer Properties
    • Several studies have reported that benzimidazole derivatives possess anticancer activity. For instance, compounds related to benzo[d]imidazole have been evaluated for their ability to induce cell cycle arrest and apoptosis in cancer cell lines . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
  • Anti-inflammatory Effects
    • Some benzimidazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to various mechanisms:

  • Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes involved in disease pathways, including those related to cancer and inflammation.
  • Cell Cycle Modulation : These compounds can interfere with the cell cycle, leading to apoptosis in cancer cells by triggering intrinsic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition against S. aureus and E. coli
AntifungalActivity against C. albicans
AnticancerInduction of apoptosis in MCF-7 cells
Anti-inflammatoryInhibition of TNF-α and IL-6

Case Study: Anticancer Activity

In a study investigating the anticancer potential of related benzimidazole derivatives, it was found that certain compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The study highlighted the importance of structural modifications in enhancing the activity against specific cancer types .

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

(5-bromo-1-cyclopropylbenzimidazol-2-yl)methanol

InChI

InChI=1S/C11H11BrN2O/c12-7-1-4-10-9(5-7)13-11(6-15)14(10)8-2-3-8/h1,4-5,8,15H,2-3,6H2

InChI Key

DTUGJRGVIPSCCS-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)Br)N=C2CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.